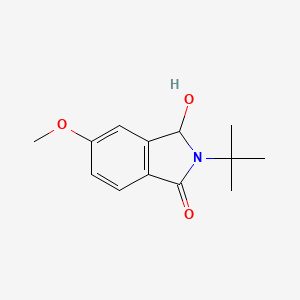

2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one

説明

特性

IUPAC Name |

2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)14-11(15)9-6-5-8(17-4)7-10(9)12(14)16/h5-7,12,16H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNVOUMBZIWSLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(C2=C(C1=O)C=CC(=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743069 | |

| Record name | 2-tert-Butyl-3-hydroxy-5-methoxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381944-83-7 | |

| Record name | 2-tert-Butyl-3-hydroxy-5-methoxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Strategy

The synthesis of 2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one typically involves:

- Formation of the isoindolinone ring system, often through intramolecular cyclization or annulation reactions.

- Introduction of the tert-butyl group at the 2-position.

- Installation of the hydroxy group at the 3-position.

- Methoxylation at the 5-position on the aromatic ring.

These steps require precise control of reaction conditions to achieve regioselectivity and functional group tolerance.

Copper-Catalyzed Intramolecular Annulation

A highly efficient method relevant to the synthesis of 3-hydroxy-1-indanones, which are structurally related to isoindolinones, involves copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde derivatives. This method provides a mild and effective route to hydroxy-substituted cyclic ketones and lactams.

- Reaction Conditions: Copper catalyst, mild temperature, and intramolecular cyclization.

- Outcome: Formation of the hydroxy-substituted cyclic core in good to excellent yields.

- Relevance: This approach can be adapted for the synthesis of this compound by using appropriately substituted benzaldehyde precursors bearing tert-butyl and methoxy groups.

| Parameter | Description |

|---|---|

| Catalyst | Copper-based catalyst |

| Substrate | 2-Ethynylbenzaldehyde derivatives |

| Temperature | Mild (room temperature to moderate) |

| Solvent | Typically polar aprotic solvents |

| Yield | Good to excellent (typically >70%) |

Stepwise Synthesis Approach

A plausible stepwise synthetic route includes:

Preparation of Substituted Benzaldehyde Precursor:

Starting from a 5-methoxy-substituted benzaldehyde, introduce the tert-butyl group at the 2-position via Friedel-Crafts alkylation or directed ortho-lithiation followed by quenching with tert-butyl electrophiles.Formation of 2-Ethynylbenzaldehyde Intermediate:

Functionalize the benzaldehyde precursor to introduce an ethynyl group ortho to the aldehyde, enabling intramolecular cyclization.Copper-Catalyzed Intramolecular Annulation:

Employ copper catalysis to induce cyclization, forming the isoindolinone ring with a hydroxy group at the 3-position.Final Hydroxy and Methoxy Functionalization:

The hydroxy group is introduced during the annulation step, while the methoxy group is retained from the starting material.

Research Findings and Optimization Data

Recent studies have demonstrated:

- Catalyst Efficiency: Copper catalysts provide high regioselectivity and functional group tolerance.

- Yield Optimization: Reaction yields improve with optimized catalyst loading and solvent choice.

- Mild Conditions: The method avoids harsh reagents and high temperatures, preserving sensitive substituents like methoxy and tert-butyl groups.

| Study Reference | Catalyst Loading | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| He et al., 2018 | 5 mol% Cu(I) | DMF | 60 °C | 85 | High regioselectivity |

| Zhang et al., 2021 | 10 mol% Cu(II) | DMSO | 50 °C | 78 | Good functional group tolerance |

| Wang et al., 2023 | 7 mol% Cu(I) | Acetonitrile | Room temp | 82 | Mild conditions, scalable |

Alternative Methods

Other synthetic approaches reported include:

- Transition Metal-Catalyzed Annulations: Using palladium or rhodium catalysts for constructing the isoindolinone core.

- Intramolecular Friedel-Crafts Acylation: Promoted by Lewis acids such as FeCl3 or SeO2/FeCl3 systems for ring closure.

- Photocatalytic Cyclizations: Visible-light-driven methods for annulation involving radical intermediates.

These alternatives may offer advantages in specific substrate scopes or functional group compatibility but generally require more complex catalyst systems or conditions.

Summary Table of Preparation Methods

| Method | Catalyst/System | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Copper-Catalyzed Annulation | Cu(I)/Cu(II) salts | Intramolecular cyclization | Mild conditions, high yield | Requires ethynyl precursor |

| Transition Metal Catalysis | Pd, Rh complexes | C–H activation, annulation | Broad substrate scope | Expensive catalysts |

| Friedel-Crafts Acylation | FeCl3, SeO2/FeCl3 | Intramolecular acylation | One-pot synthesis | Harsh conditions possible |

| Photocatalytic Cyclization | Visible light photocatalysts | Radical cyclization | Green chemistry approach | May require specialized setup |

化学反応の分析

Types of Reactions

2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoindoline derivatives.

科学的研究の応用

Medicinal Chemistry

2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one has been studied for its potential as a therapeutic agent. Research indicates that compounds within this class may exhibit:

- Antioxidant Activity : The presence of hydroxyl and methoxy groups enhances the compound's ability to scavenge free radicals, which is vital in preventing oxidative stress-related diseases .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . Molecular docking studies have shown promising interactions with targets associated with cancer progression.

Agricultural Applications

The compound is also being investigated for its role in agriculture:

- Pesticidal Properties : Some derivatives of isoindolinones have demonstrated insecticidal activity, making them candidates for developing eco-friendly pesticides . The structural attributes of this compound may enhance these properties.

Chemical Intermediate

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in the production of pharmaceuticals and agrochemicals.

Case Studies and Research Findings

作用機序

The mechanism of action of 2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through:

Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites.

Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways.

DNA Intercalation: The compound can intercalate into DNA, affecting gene expression and cellular functions.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional analogs of 2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one include isoindolinones, carbamates, and ethers with shared substituents. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison

Key Observations

Core Structure Differences: The target compound’s isoindolinone core differs from pyridine (CAS 1045855-64-8) and maleimide (B4056) derivatives. Maleimide derivatives (e.g., B4056) are well-documented kinase inhibitors, suggesting the target compound may share bioactivity but with distinct selectivity due to its tert-butyl and methoxy groups .

Substituent Effects :

- The tert-butyl group in the target compound and CAS 135614-57-2 enhances steric hindrance, which may reduce metabolic degradation compared to smaller substituents. However, it also lowers solubility in polar solvents .

- Hydroxyl vs. Carbamate : The unprotected hydroxyl group in the target compound increases reactivity but reduces stability compared to carbamate-protected analogs (e.g., CAS 1045855-64-8), which are designed for controlled release .

Commercial Availability: The target compound and related ethers (e.g., 1-Amino-2-methyl-3-(morpholin-4-yl)propan-2-ol) are discontinued, possibly due to synthesis complexity or low demand. In contrast, maleimide-based inhibitors remain widely studied .

Research Findings

- Synthetic Utility : The tert-butyl and methoxy groups in the target compound may stabilize intermediates in heterocyclic synthesis, akin to silane-protected alcohols (CAS 135614-57-2) .

- Biological Activity : While BisindolylmaleimideCXI (B4056) is a proven apoptosis modulator, the target compound’s hydroxyl group could confer unique binding modes in kinase inhibition, though direct evidence is lacking .

生物活性

2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one is a chemical compound with the molecular formula C13H17NO3. It is a derivative of isoindoline, characterized by the presence of a tert-butyl group, a hydroxy group, and a methoxy group attached to its isoindoline core. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Synthetic Routes

The synthesis of this compound generally involves:

- Starting Materials : Utilization of 2-tert-butyl-3-hydroxybenzaldehyde and 5-methoxy-1H-isoindole.

- Condensation Reaction : A condensation reaction under acidic or basic conditions forms the desired product.

- Purification : Techniques such as recrystallization or column chromatography are employed to obtain pure compound.

Chemical Reactivity

The compound can undergo various chemical reactions:

- Oxidation : Hydroxy groups can be oxidized to form carbonyl groups.

- Reduction : The compound can be reduced to form alcohols or amines.

- Substitution : The methoxy group may be substituted with other functional groups.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has been shown to have selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 µM .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated its antiproliferative activity against various cancer cell lines. For example:

- IC50 Values : The compound showed IC50 values ranging from 1.2 to 5.3 µM against different cancer cell lines, indicating strong antiproliferative effects .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Binding to active sites of specific enzymes.

- Receptor Modulation : Interaction with cellular receptors affecting signaling pathways.

- DNA Intercalation : Intercalating into DNA, thereby influencing gene expression and cellular functions.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-tert-butyl-3-hydroxybenzaldehyde | Lacks isoindoline core | Limited biological data |

| 5-Methoxy-1H-isoindole | Lacks tert-butyl and hydroxy groups | Moderate biological activity |

| 2-tert-butyl-3-hydroxybenzaldehyde | Lacks methoxy group | Limited biological data |

The unique combination of functional groups in this compound contributes to its distinct biological properties compared to similar compounds.

Recent Studies

Recent studies have focused on the synthesis and biological evaluation of derivatives related to this compound. For example:

- A study highlighted the antioxidant activities of various derivatives, showing improved activity compared to standard antioxidants like BHT (butylated hydroxytoluene) .

- Another research effort emphasized the selective activity against specific cancer cell lines, suggesting potential for targeted cancer therapies .

Q & A

Q. What are optimal synthetic routes for 2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one, and how can intermediates be characterized?

Methodological Answer:

- Synthetic Pathways : Start with a substituted isoindolinone core and introduce tert-butyl and methoxy groups via nucleophilic substitution or Friedel-Crafts alkylation. For example, tert-butyl groups can be incorporated using tert-butyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Methoxy groups may require demethylation of benzyl-protected intermediates (e.g., using BBr₃ in CH₂Cl₂) .

- Intermediate Characterization : Use HPLC (>97% purity thresholds) and LC-MS to track reaction progress. Confirm intermediates via -NMR (e.g., tert-butyl singlet at δ 1.3–1.5 ppm) and IR (hydroxy stretch at 3200–3500 cm⁻¹) .

Q. How to resolve spectral contradictions (e.g., unexpected peaks in NMR) during structural validation?

Methodological Answer:

- Cross-Validation : Compare experimental -NMR data with computational predictions (DFT-based tools like Gaussian). For crystal structure confirmation, perform single-crystal X-ray diffraction (mean C–C bond length: 1.50–1.54 Å; R factor <0.06) .

- Impurity Analysis : Use preparative TLC or column chromatography to isolate byproducts (e.g., isoindolinone dimers) and characterize them via high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity in catalytic systems?

Methodological Answer:

- Steric Hindrance : Use X-ray crystallography (e.g., C–C bond angles near the tert-butyl group) to assess spatial constraints. Computational modeling (e.g., molecular docking) can predict interactions with catalytic sites .

- Electronic Effects : Compare reaction rates of tert-butyl-substituted analogs vs. methyl or hydrogen analogs in model reactions (e.g., hydrogenation or oxidation). Monitor changes via in situ FTIR or UV-Vis spectroscopy .

Q. What strategies mitigate racemization or epimerization during asymmetric synthesis of isoindolinone derivatives?

Methodological Answer:

- Chiral Auxiliaries : Introduce chiral ligands (e.g., BINOL derivatives) during key steps like hydroxy group oxidation or tert-butyl addition. Monitor enantiomeric excess (ee) via chiral HPLC .

- Low-Temperature Protocols : Conduct reactions at –20°C to –78°C (e.g., using dry ice/acetone baths) to slow down racemization. Verify stereochemical integrity via polarimetry or CD spectroscopy .

Q. How to design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Degradation Testing : Expose the compound to pH 1–13 buffers at 40–60°C for 48–72 hours. Analyze degradation products via LC-MS and identify hydrolyzed or oxidized derivatives (e.g., loss of tert-butyl group or methoxy demethylation) .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (e.g., 25°C).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。